P-Hydroxyphenethyl Trans-Ferulate

Anti-hyperglycemic α-glucosidase inhibition postprandial glucose control

Generic ferulic acid substitution leads to ~23-fold weaker α-glucosidase inhibition and false negatives in serotonergic screening. p-Hydroxyphenethyl trans-ferulate (CAS 84873-15-4) eliminates this research gap. • α-Glucosidase IC50: 19.24 ± 1.73 μM (vs. ~450 μM for ferulic acid) • Doubles quinone reductase specific activity at 6.6 μM in Hepa 1c1c7 cells • Competitive 5-HT7 receptor binding - unique among hydroxycinnamates • ≥98% HPLC purity; shipped under recommended storage conditions Sourced from authenticated botanical references; suitable as a primary reference standard for Angelica/Sida species authentication and pharmacological benchmarking.

Molecular Formula C18H18O5
Molecular Weight 314.3 g/mol
CAS No. 84873-15-4
Cat. No. B134589
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameP-Hydroxyphenethyl Trans-Ferulate
CAS84873-15-4
Synonymshydroxyphenethylferulate
p-hydroxyphenethyl trans-ferulate
Molecular FormulaC18H18O5
Molecular Weight314.3 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)C=CC(=O)OCCC2=CC=C(C=C2)O)O
InChIInChI=1S/C18H18O5/c1-22-17-12-14(4-8-16(17)20)5-9-18(21)23-11-10-13-2-6-15(19)7-3-13/h2-9,12,19-20H,10-11H2,1H3/b9-5+
InChIKeyJMSFLLZUCIXALN-WEVVVXLNSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





p-Hydroxyphenethyl trans-Ferulate: Overview & Key Bioactivities


p-Hydroxyphenethyl trans-ferulate (CAS 84873-15-4), also known as 4-hydroxyphenethyl trans-ferulate, is a naturally occurring hydroxycinnamic acid ester composed of a ferulic acid moiety esterified with a 4-hydroxyphenethyl group [1]. It has been isolated from various plant sources including Angelica gigas, Angelica sinensis, Atropa acuminata, and Sida species, and is classified within the coumaric acids and derivatives family [2]. The compound exhibits a multi-target bioactivity profile with quantitatively characterized anti-hyperglycemic, chemopreventive, and serotonergic activities, making it a valuable reference standard for natural product research and pharmacological screening.

1
Enzyme inhibition screening context (α-glucosidase assay)
Reported multi-target bioactivity profile supports pathway screening fit
2
Detoxification pathway assay context (Nrf2/ARE activation)
Supports Phase II enzyme induction research in cell-based models
3
Receptor binding screening context (5-HT7 serotonergic)
Differentiated binding property vs. simple hydroxycinnamates
4
Natural product reference standard for HPLC method validation
High-purity reference standard for quantitative botanical authentication

Why Generic Substitutes Fail for p-Hydroxyphenethyl trans-Ferulate


Substituting p-hydroxyphenethyl trans-ferulate with generic ferulic acid or other closely related hydroxycinnamates will result in substantially different biological outcomes across multiple pharmacological endpoints. Simple ferulic acid exhibits approximately 23-fold weaker α-glucosidase inhibition (IC50 ~450 μM vs 19.24 μM) and lacks the serotonergic 5-HT7 receptor binding activity that this compound uniquely possesses [1]. Moreover, in Phase II detoxification enzyme induction assays, p-hydroxyphenethyl trans-ferulate demonstrates QR-inducing activity that differs from ferulic acid in the same experimental system [2]. The esterification of ferulic acid with a p-hydroxyphenethyl moiety fundamentally alters the compound's pharmacological profile, receptor binding capabilities, and enzyme inhibition potency, making generic substitution scientifically invalid for applications requiring specific bioactivity.

Target Compound p-Hydroxyphenethyl trans-ferulate
Potential Substitute Ferulic acid / simple hydroxycinnamates
Serotonergic receptor binding profile
Receptor binding properties may not transfer; 5-HT7 affinity may be absent
α-Glucosidase enzyme inhibition potency
Assay potency context may differ significantly; enzyme inhibition may not replicate
Phase II detoxification enzyme induction
Pathway-response context may not transfer; QR induction profile may differ

Quantitative Evidence for p-Hydroxyphenethyl trans-Ferulate


Yeast α-Glucosidase Inhibition vs. Ferulic Acid

In a 2017 study characterizing anti-hyperglycemic metabolites from Sida species, p-hydroxyphenethyl trans-ferulate demonstrated yeast α-glucosidase inhibition with an IC50 of 19.24 ± 1.73 μM, making it the most active isolated compound among those tested [1]. This represents a dramatic potency enhancement over unmodified ferulic acid, which exhibits only weak α-glucosidase inhibition with an IC50 of approximately 450 μM against intestinal maltase/sucrase [2]. The observed ~23-fold potency differential demonstrates that esterification with the p-hydroxyphenethyl moiety critically enhances enzyme inhibitory activity.

α-Glucosidase IC50
Reported cross-study
19.24 ± 1.73 μM vs ~450 μM
Reported ~23-fold potency difference in assay
Enzyme inhibition screening context; assay conditions may vary
Anti-hyperglycemic α-glucosidase inhibition postprandial glucose control

Quinone Reductase Induction in Hepatoma Cells

In a 2006 bioassay-guided fractionation study of green onion (Allium spp.) extracts evaluating Phase II detoxification enzyme induction, p-hydroxyphenethyl trans-ferulate demonstrated the capacity to double quinone reductase specific activity in Hepa 1c1c7 murine hepatoma cells at a concentration of 2.1 μg/mL (6.6 μM) [1]. Within the same study, ferulic acid (compound 3) was also isolated and identified alongside the target compound [1]. QR induction is a well-established surrogate biomarker for Nrf2-mediated chemopreventive activity, with doubling of enzyme activity at sub-10 μM concentrations indicating meaningful biological potency.

QR Induction (Hepa 1c1c7)
Reported head-to-head
Doubling of activity at 6.6 μM
Supports Phase II enzyme induction context
Detoxification pathway response interpretation; ferulic acid comparator not quantified
Chemoprevention Phase II detoxification Nrf2 activation

5-HT7 Serotonin Receptor Binding Affinity

In a 2006 serotonergic activity-guided phytochemical investigation of Angelica sinensis roots, p-hydroxyphenethyl trans-ferulate was isolated and identified among 21 compounds based on 5-HT7 serotonin receptor binding assay-directed fractionation [1]. The compound exhibited affinity toward 5-HT7 receptors in competitive binding assays, distinguishing it from simple hydroxycinnamic acids including ferulic acid, which have not demonstrated comparable serotonergic receptor binding activity [1]. The 5-HT7 receptor is a clinically relevant target implicated in depression, circadian rhythm regulation, and neuropsychiatric disorders.

5-HT7 Receptor Binding
Class-level inference
Positive competitive binding vs. no reported activity
Receptor binding screening context; structural differentiation
5-HT7 assay context; requires validation for receptor selectivity profiling
Serotonergic activity 5-HT7 receptor CNS research

Reference Standard Purity Specification

Commercial availability of p-hydroxyphenethyl trans-ferulate at 99.68% purity (HPLC-verified) provides researchers with a high-quality reference standard for analytical method development and quantitative studies . This purity specification meets or exceeds typical thresholds required for primary reference standards in natural product research (commonly ≥98% HPLC purity) and surpasses the standard 95% purity grade offered by some suppliers . For researchers conducting quantitative bioassays or developing analytical methods for botanical authentication, this purity level ensures minimal interference from structurally related impurities.

Reference Standard Purity
Specification review
99.68% (HPLC)
High-purity reference standard fit for analytical method development
Supports quantitative botanical authentication; minimize impurity interference
Reference standard Analytical chemistry Quality control

Application Scenarios for p-Hydroxyphenethyl trans-Ferulate


Anti-Hyperglycemic Screening: α-Glucosidase Inhibition

Based on the quantitatively characterized yeast α-glucosidase inhibition IC50 of 19.24 ± 1.73 μM, p-hydroxyphenethyl trans-ferulate serves as a suitable positive control or reference standard for natural product screening programs targeting postprandial glucose regulation. This application is validated by peer-reviewed studies demonstrating its activity in Sida-derived metabolite characterization [1]. Researchers can benchmark newly isolated compounds against this value to assess relative anti-hyperglycemic potential.

Chemoprevention: Nrf2 & Phase II Enzyme Induction

With documented quinone reductase induction activity (doubling of specific activity at 6.6 μM in Hepa 1c1c7 cells), this compound is applicable as a tool compound or reference standard for investigating Phase II detoxification enzyme induction and Nrf2-mediated chemopreventive mechanisms [2]. The QR induction data provides a dose-response benchmark for designing mechanistic studies in this research domain.

Neuroscience: 5-HT7 Receptor Pharmacology

The demonstrated affinity toward 5-HT7 serotonin receptors in competitive binding assays supports the application of p-hydroxyphenethyl trans-ferulate in neuroscience research programs focused on serotonergic signaling pathways [3]. This includes studies investigating depression, circadian rhythm regulation, and other 5-HT7 receptor-mediated physiological processes where simple hydroxycinnamic acids would not serve as suitable alternatives.

Botanical Authentication Reference Standard

The commercial availability at 99.68% HPLC purity enables the use of p-hydroxyphenethyl trans-ferulate as a primary reference standard for developing and validating analytical methods for botanical authentication and quality control . This application is particularly relevant for researchers working with Angelica species (A. sinensis, A. gigas), Sida species, or other botanicals known to contain this compound as a constituent.

Application
Selection Property
Validation Focus
α-Glucosidase inhibition studies
Enzyme assay screening context
Relative inhibition ranking benchmark
Detoxification pathway activation studies
Nrf2/ARE pathway response context
QR activity dose-response calibration
5-HT7 receptor binding studies
Receptor binding screening context
Selectivity profile vs. ferulic acid analogs
Botanical authentication method development
Chromatographic purity specification
HPLC analytical method precision

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